molecular formula C24H28N4O4 B11226364 3-(5-(4-(2-methoxyphenyl)piperazin-1-yl)-5-oxopentyl)quinazoline-2,4(1H,3H)-dione

3-(5-(4-(2-methoxyphenyl)piperazin-1-yl)-5-oxopentyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B11226364
M. Wt: 436.5 g/mol
InChI Key: FVTHJOBAFDNNHQ-UHFFFAOYSA-N
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Description

3-{5-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-5-OXOPENTYL}-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinazoline core, a piperazine ring, and a methoxyphenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{5-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-5-OXOPENTYL}-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the Mannich reaction, where a piperazine derivative reacts with formaldehyde and a suitable amine to form the desired product . The reaction conditions often include the use of ethanol as a solvent and a controlled temperature environment to ensure high yield and purity .

Industrial Production Methods

For large-scale production, the synthesis process is optimized to enhance efficiency and reduce costs. This may involve the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. Additionally, purification steps such as recrystallization and chromatography are employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

3-{5-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-5-OXOPENTYL}-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated analogs .

Mechanism of Action

The mechanism of action of 3-{5-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-5-OXOPENTYL}-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE involves its interaction with specific molecular targets, such as receptors and enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. For example, it may act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-{5-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-5-OXOPENTYL}-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE apart is its unique combination of a quinazoline core and a methoxyphenyl-piperazine moiety. This structure provides a distinct set of chemical properties and biological activities, making it a valuable compound for diverse research applications .

Properties

Molecular Formula

C24H28N4O4

Molecular Weight

436.5 g/mol

IUPAC Name

3-[5-[4-(2-methoxyphenyl)piperazin-1-yl]-5-oxopentyl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C24H28N4O4/c1-32-21-11-5-4-10-20(21)26-14-16-27(17-15-26)22(29)12-6-7-13-28-23(30)18-8-2-3-9-19(18)25-24(28)31/h2-5,8-11H,6-7,12-17H2,1H3,(H,25,31)

InChI Key

FVTHJOBAFDNNHQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)CCCCN3C(=O)C4=CC=CC=C4NC3=O

Origin of Product

United States

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